(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate
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Description
Synthesis Analysis
The traditional method of synthesis of a 3-alkyl-1,2,3-benzotriazin-4-one is to diazotize an appropriately substituted N-alkylanthranilamide . This methodology has been applied to the synthesis of a series of 1,x-bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes by bis-diazotization of the appropriate bis-anthranilamide .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single crystal X-ray diffraction analysis . The benzotriazinone rings in these compounds are almost perpendicular to the alkylic chain .Scientific Research Applications
Corrosion Inhibition
Benzotriazoles, including compounds structurally similar to “(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate”, have been extensively studied for their corrosion inhibitory effects, particularly on copper and brass in various corrosive environments. These compounds serve as protective agents by forming a complex with the metal surface, thereby reducing oxidation and corrosion rates. The mechanism involves adsorption onto the metal surface, offering a protective layer against corrosive agents (Walker, 1976).
Synthesis of Metal Passivators and Light-sensitive Materials
Derivatives of benzotriazole, through reactions involving compounds such as 5,5′-Methylene-bis(benzotriazole), have been identified as key intermediates in the synthesis of metal passivators and materials sensitive to light. This indicates their potential in applications ranging from metal surface treatment to the development of photosensitive materials, highlighting their versatility and utility in various chemical processes (Gu et al., 2009).
Advanced Oxidation Processes
Compounds with benzotriazole motifs have been explored for their role in advanced oxidation processes, particularly in the degradation of recalcitrant compounds in aqueous media. This application is crucial for environmental remediation and water treatment technologies, where the breakdown of persistent organic pollutants is necessary (Qutob et al., 2022).
Development of Therapeutic Agents
The benzotriazole scaffold is also prominent in medicinal chemistry, where its derivatives have been investigated for a multitude of biological activities. This includes potential therapeutic applications such as anticancer, antimicrobial, and anti-inflammatory agents, underlining the importance of benzotriazole derivatives in drug discovery and development (Kamal et al., 2015).
properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-22-12-6-4-5-11(9-12)16(21)23-10-19-15(20)13-7-2-3-8-14(13)17-18-19/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMYBBXQZJPKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate |
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